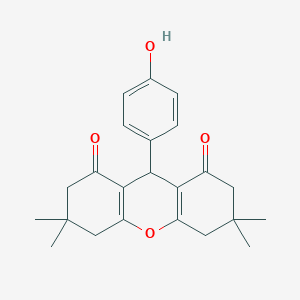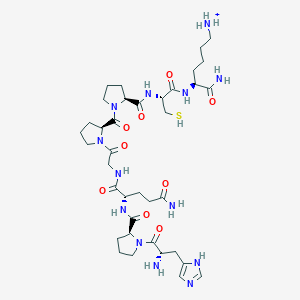
Actisept
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
科学研究应用
ACE-011 具有多种科学研究应用:
作用机制
ACE-011 通过与活化素和转化生长因子 β 超家族的其他成员结合来发挥其作用,从而阻止它们通过活化素受体 IIA 发出信号。 这种抑制干扰下游信号级联,特别是 Smad 通路,该通路参与多种细胞过程,例如增殖、分化和凋亡 .
生化分析
Cellular Effects
The cellular effects of Sodium troclosene are primarily related to its disinfectant properties. It is used to sterilize various environments, indicating that it has potent antimicrobial activity
Molecular Mechanism
It is known to be a slow-release source of chlorine in low concentrations at a relatively constant rate
准备方法
ACE-011 是通过重组 DNA 技术合成的。编码活化素受体 IIA 的胞外域的基因与编码人免疫球蛋白 G1 的 Fc 部分的基因融合。然后将这种融合基因插入合适的表达载体中,并将其导入宿主细胞系中进行蛋白质表达。 表达的融合蛋白使用亲和层析技术纯化 .
化学反应分析
ACE-011 主要通过与活化素结合并阻止其通过其受体发出信号来发挥活化素拮抗剂的作用。这种相互作用不涉及传统的化学反应,例如氧化、还原或取代。 相反,它涉及蛋白质-蛋白质相互作用和信号通路抑制 .
相似化合物的比较
ACE-011 在靶向活化素和其他转化生长因子 β 超家族成员方面是独特的。类似的化合物包括:
RAP-011: ACE-011 的小鼠类似物,在临床前研究中显示出类似的效果.
重组促红细胞生成素: 用于治疗贫血,但通过不同的途径发挥作用,并且与死亡率和血栓栓塞事件风险增加相关.
ACE-011 独特的作用机制和广泛的应用范围使其成为医学和研究领域各种领域的极具潜力的治疗剂。
属性
IUPAC Name |
1,5-dichloro-4,6-dioxo-1,3,5-triazin-2-olate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJLBZWIKQJOAT-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=O)N(C(=O)N1Cl)Cl)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl2N3O3- |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does sodium dichloroisocyanurate exert its antimicrobial activity?
A1: NaDCC acts as a chlorine-releasing agent, gradually hydrolyzing in water to form hypochlorous acid (HOCl) [, , , ]. HOCl is a strong oxidizing agent that disrupts cellular processes in microorganisms, ultimately leading to cell death []. This broad-spectrum activity makes NaDCC effective against a variety of pathogens, including bacteria like Escherichia coli and Staphylococcus aureus, fungi like Candida albicans, and even viruses like the H7N9 avian influenza virus [, , , ].
Q2: Does the presence of organic matter affect the efficacy of sodium dichloroisocyanurate?
A2: Yes, the presence of organic matter, such as serum or albumin, can reduce the efficacy of NaDCC. Research suggests that higher concentrations of NaDCC may be required to achieve effective disinfection in the presence of organic matter [, ].
Q3: How does the antimicrobial efficacy of sodium dichloroisocyanurate compare to other disinfectants?
A4: Studies have shown that NaDCC exhibits comparable or even superior antimicrobial efficacy to other chlorine-based disinfectants, such as sodium hypochlorite [, , ]. For instance, NaDCC demonstrated a faster killing rate against Legionella pneumophila compared to sodium hypochlorite and bleaching powder [].
Q4: How stable is sodium dichloroisocyanurate in solution?
A5: The available chlorine content in NaDCC solutions decreases over time, particularly within the first few hours of preparation []. Therefore, it is recommended to prepare fresh solutions of NaDCC immediately before use to ensure optimal efficacy [].
Q5: Are there any strategies to improve the stability of sodium dichloroisocyanurate formulations?
A6: Research suggests that formulating NaDCC as an effervescent tablet can enhance its stability and reduce the strong chlorine odor associated with the powder form []. These tablets demonstrate a longer shelf life while maintaining their efficacy [].
Q6: Is sodium dichloroisocyanurate compatible with different materials used in medical devices and equipment?
A7: While NaDCC is generally considered safe for use on various surfaces, it can be corrosive to certain materials, especially at high concentrations []. For example, research has shown that NaDCC can contribute to the corrosion of AISI 304 stainless steel []. Therefore, it's crucial to consider material compatibility when using NaDCC for disinfection purposes.
Q7: What are some of the potential applications of sodium dichloroisocyanurate beyond traditional disinfection?
A7: NaDCC has shown promise in various applications, including:
- Root canal irrigation: NaDCC exhibits antimicrobial activity against common endodontic pathogens and may serve as an alternative to sodium hypochlorite in root canal irrigation [].
- Ballast water treatment: NaDCC can be incorporated into ballast water treatment systems to prevent the spread of invasive aquatic species [].
- Food preservation: Research suggests that NaDCC can effectively reduce microbial contamination in minimally processed foods, such as shredded lettuce [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2,2/'-Bibicyclo[2.2.1]heptane](/img/structure/B103976.png)



